molecular formula C10H9N3O2 B2576544 6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid CAS No. 1799836-88-6

6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid

Cat. No.: B2576544
CAS No.: 1799836-88-6
M. Wt: 203.201
InChI Key: UCTPMLROGQFFOW-UHFFFAOYSA-N
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Description

6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 1-methylpyrazole moiety and a carboxylic acid group at the 2-position. This structure combines the electron-deficient pyridine ring with the electron-rich pyrazole, creating a versatile scaffold for applications in coordination chemistry, pharmaceuticals, and materials science. The carboxylic acid group enhances solubility in polar solvents and provides a reactive site for further functionalization, such as esterification or coordination with metal ions .

The compound’s synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with functionalized pyrazoles.

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-7(5-11-13)8-3-2-4-9(12-8)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPMLROGQFFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 6-bromopyridine-2-carboxylic acid methyl ester is reacted with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis. The reaction employs tetrakis(triphenylphosphine)palladium(0) $$[Pd(PPh3)4]$$ as the catalyst, potassium carbonate as the base, and a mixed solvent system of dimethylformamide (DMF) and ethanol at 80°C. This method achieves yields of 70–85%, with the methyl ester intermediate subsequently hydrolyzed to the carboxylic acid (discussed in Section 2).

Optimization of Coupling Efficiency

Key parameters influencing yield include:

  • Catalyst loading : 2–5 mol% $$Pd(PPh3)4$$ ensures complete conversion without side reactions.
  • Solvent polarity : Polar aprotic solvents like DMF enhance solubility of boronic acids.
  • Temperature : Elevated temperatures (80–100°C) accelerate transmetallation steps.

Hydrolysis of Methyl Ester Intermediate

The methyl ester derivative, 6-(1-methylpyrazol-4-yl)pyridine-2-carboxylate, serves as a pivotal precursor. Hydrolysis to the carboxylic acid is achieved under acidic or basic conditions.

Alkaline Hydrolysis

Treatment with aqueous sodium hydroxide (2–4 M) in ethanol at reflux (70–80°C) for 4–6 hours quantitatively converts the ester to the carboxylic acid. This method is favored for its simplicity and high purity (>99% by HPLC).

Acidic Hydrolysis

Alternatively, hydrochloric acid (6 M) in tetrahydrofuran (THF) at 50°C for 12 hours affords the acid in 90–95% yield. Acidic conditions minimize side reactions such as decarboxylation.

Cyclocondensation Strategies

Cyclocondensation reactions offer an alternative route by constructing the pyrazole ring directly on the pyridine scaffold.

Hydrazine-Mediated Cyclization

A patent by CN111362874B details the use of methyl hydrazine to cyclize α,β-unsaturated carbonyl intermediates. For example, 2-difluoroacetyl-3-(dimethylamino)acrylate undergoes condensation with methyl hydrazine in the presence of sodium iodide at −30°C, followed by cyclization at 40–80°C. While this method primarily targets difluoromethyl analogs, analogous conditions apply to non-fluorinated systems, yielding the pyrazole ring with >90% regioselectivity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of pyridine-2-carboxaldehyde and methyl hydrazine in acetic acid, irradiated at 150°C for 20 minutes, produces the pyrazole ring with 82% yield.

Alternative Synthetic Pathways

Direct Functionalization via Lithiation

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Suzuki-Miyaura 70–85 >98 High regioselectivity, scalable Requires palladium catalysts
Alkaline Hydrolysis 95–100 >99 Simple, cost-effective Limited to ester precursors
Cyclocondensation 80–90 95–98 Single-pot synthesis Low temperature sensitivity
Lithiation 65–75 90–95 Direct functionalization Sensitive to moisture/oxygen

Chemical Reactions Analysis

Acid-Base Reactions and Derivatization

The carboxylic acid group at position 2 of the pyridine ring undergoes standard acid-mediated reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Salt FormationNaOH (aqueous, 25°C)Sodium carboxylate>95%
EsterificationSOCl₂ + EtOH, refluxEthyl ester derivative82–88%
Amide FormationHATU, DIPEA, DMF, primary aminesSubstituted amides70–78%

These derivatizations are critical for modifying solubility and biological activity in medicinal chemistry applications .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes regioselective electrophilic substitution at the electron-deficient positions. Key examples include:

ReactionReagents/ConditionsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0–5°CPyridine C-4Nitro group introduction
SulfonationH₂SO₄, SO₃, 50°CPyridine C-4Sulfonic acid formation

The methylpyrazole substituent directs electrophiles to the pyridine ring’s C-4 position due to electronic and steric effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging halogenated precursors (notably at pyridine C-4):

Reaction TypeCatalysts/ConditionsPartnersApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acidsBiaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃AminesC–N bond formation

These reactions enable modular construction of complex molecules for drug discovery .

Oxidation and Reduction

Controlled redox reactions modify specific functional groups:

  • Pyridine Ring Reduction :
    Using H₂ (1 atm) and PtO₂ in acetic acid at 25°C selectively reduces the pyridine ring to piperidine, preserving the pyrazole ring .

  • Carboxylic Acid Reduction :
    LiAlH₄ in THF reduces the –COOH group to –CH₂OH (58% yield), enabling further alkylation.

Cycloaddition and Heterocycle Functionalization

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems under microwave irradiation (120°C, 20 min) . This reactivity expands the compound’s utility in synthesizing polyheterocyclic scaffolds.

Stability Under Reactive Conditions

The compound exhibits robust stability in common reaction media:

ConditionTemperature (°C)Degradation After 24 h
1M HCl25<5%
1M NaOH258–10%
H₂O₂ (3%)5015%

This stability supports its use in multi-step synthetic routes .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

CompoundCarboxylic Acid pKaEAS Reactivity (vs Reference)
Target Compound2.91.0×
Pyridine-2-carboxylic acid3.00.7×
5-(1-Methylpyrazol-4-yl)pyridine-3-carboxylic acid3.20.5×

The methylpyrazole group enhances electrophilic substitution rates compared to simpler pyridine derivatives .

Scientific Research Applications

Chemistry

6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
  • Substitution : Participates in substitution reactions where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Biology

In biological research, this compound is used to study:

  • Enzyme Inhibition : It has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), affecting NAD+ metabolism and influencing cellular processes such as energy production and apoptosis regulation.
    Enzyme TargetMechanismBiological Impact
    NAMPTInhibitionIncreases NAD+ levels, affects energy metabolism
  • Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines, including:
    Cell LineIC50 (µM)Mechanism of Action
    MCF73.79Induction of apoptosis
    NCI-H46012.50Cell cycle arrest
    Hep-23.25Cytotoxicity

Industry

In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique structural characteristics make it suitable for creating advanced materials in electronics and photonics.

Case Studies

Several studies have highlighted the effectiveness of this compound in therapeutic contexts:

  • Anticancer Studies :
    • A study demonstrated significant inhibition of MCF7 cells with an IC50 value of 3.79 µM, showcasing its potential as an anticancer agent.
    • Another investigation on NCI-H460 cells revealed an IC50 value of 12.50 µM, confirming its role in inducing cell cycle arrest.
  • Enzyme Activity Modulation :
    • Research indicated that the compound enhances NAMPT activity, leading to increased NAD+ levels and influencing cellular processes related to metabolism and apoptosis.

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine-Based Isomers

Compound Methyl Position Yield (%) Key Spectroscopic Features
L1 3-methyl N/A FTIR: C=O stretch at 1720 cm⁻¹; NMR: Methyl singlet at δ 2.35 ppm
L2 4-methyl N/A UV-Vis: λmax 270 nm (π→π* transition)
L3 5-methyl N/A 1H NMR: Pyridine H-6 resonance at δ 8.25 ppm
L4 6-methyl N/A CHNS: C% 58.2, H% 4.5

Key Findings :

  • Stereoelectronic Effects : The methyl group’s position alters electron density distribution, influencing NMR chemical shifts and UV-Vis absorption. For example, L4 (6-methyl) exhibits distinct downfield shifts due to steric hindrance near the carboxylic ester .
  • Synthetic Yield: While yields for L1–L4 are unspecified, analogous aminopyridyl derivatives require column chromatography for purification, suggesting moderate-to-high synthetic complexity .

Heterocyclic Carboxylic Acids with Varied Substituents

Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

Compounds 10a–10c (e.g., 5-chloro and 5-methoxy derivatives) demonstrate the impact of substituents on heterocyclic systems (Table 2).

Table 2: Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compound Substituent Yield (%) Notable Properties
10a H 95 High yield; literature-matched spectroscopic data
10b Cl 71 Enhanced electrophilicity due to Cl; lower yield
10c OMe 80 Electron-donating OMe group increases solubility

Comparison with Target Compound :

  • Ring System : The pyrrolopyridine core in 10a–10c introduces a fused bicyclic structure, contrasting with the pyridine-pyrazole motif in 6-(1-methylpyrazol-4-YL)pyridine-2-carboxylic acid. This difference affects π-conjugation and dipole moments.
  • Substituent Effects : Chloro and methoxy groups in 10b–10c modify reactivity and solubility more drastically than the methylpyrazole group in the target compound .

Pyrimidine and Thiophene Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8): The pyrimidine ring increases ring strain compared to pyridine, while the chloro group enhances electrophilicity. This compound is primarily used in agrochemical synthesis .

Functional Group Variations

  • 2-Hydroxy-6-methylpyridine-4-carboxylic Acid : The hydroxyl group enables strong hydrogen bonding, increasing solubility in aqueous media compared to the carboxylic acid group in the target compound .
  • Methyl Ester Derivatives : Compounds like L1–L4 exhibit reduced acidity (ester vs. carboxylic acid), altering their coordination behavior with metal ions .

Biological Activity

6-(1-Methylpyrazol-4-YL)pyridine-2-carboxylic acid, a compound characterized by the fusion of pyrazole and pyridine rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10N_2O_2. The presence of both the pyrazole and pyridine moieties enhances its chemical reactivity and biological properties, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity through:

  • Hydrogen Bonding : The functional groups in the pyrazole and pyridine rings facilitate hydrogen bonding with biological targets.
  • π-π Interactions : These interactions are crucial for binding affinity to various receptors, leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in studies involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range .
Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
Hep-23.25Cytotoxicity
  • Enzyme Inhibition : The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is involved in NAD+ metabolism. By enhancing NAMPT activity, it increases NAD+ levels, influencing cellular processes such as energy production and apoptosis regulation .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Studies :
    • A study reported that this compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM, showcasing its potential as an anticancer agent .
    • Another investigation evaluated its effects on NCI-H460 cells, revealing an IC50 value of 12.50 µM and confirming its role in inducing cell cycle arrest.
  • Enzyme Activity Modulation :
    • Research demonstrated that this compound enhances NAMPT activity, leading to increased NAD+ levels which are crucial for cellular metabolism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(1-Methylpyrazol-4-YL)pyridine-3-carboxylic acidPyrazole substituent at the 5-positionLacks carboxylic acid group at the 3-position
Pyrazolo[1,5-a]pyrimidinesContains additional pyrimidine ringDifferent pharmacological profiles
Pyrimidine derivativesSimple ring structureLimited biological activity compared to dual-ring systems

Q & A

Q. What are the common synthetic routes for preparing 6-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A general approach includes:

  • Step 1: Coupling of a pyridine precursor (e.g., pyridine-2-carboxylic acid ester) with a 1-methylpyrazole derivative via palladium-catalyzed cross-coupling reactions. For example, describes the use of palladium diacetate and tert-butyl XPhos under inert atmospheres for similar heterocyclic couplings .
  • Step 2: Hydrolysis of the ester group to the carboxylic acid. highlights hydrolysis under basic conditions (e.g., NaOH in ethanol) followed by acidification to isolate the carboxylic acid .
  • Optimization: Yields can be improved by adjusting reaction time (e.g., 5.5–17 hours) and temperature (40–100°C), as noted in multi-step protocols .

Q. How can the purity and structure of this compound be validated using spectroscopic methods?

Methodological Answer:

  • NMR Analysis: ¹H and ¹³C NMR are critical for structural confirmation. For pyridine-2-carboxylic acid derivatives, characteristic peaks include aromatic protons at δ 8.0–8.3 ppm and carboxylic acid protons (if present) at δ ~12–14 ppm. provides a reference ¹H NMR spectrum (e.g., δ 8.34 ppm for pyridine protons) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. reports ESI-MS m/z = 260.30 for a related compound .
  • HPLC: Purity can be assessed using reverse-phase HPLC with UV detection (e.g., recommends CH₂Cl₂/MeOH gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) paired with ligands like XPhos enhance coupling efficiency. shows yields up to 90% using optimized Pd-based systems .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or tert-butyl alcohol) improve solubility of intermediates. notes tert-butyl alcohol as effective for coupling reactions .
  • Temperature Control: Staged heating (e.g., 40°C for coupling, 93–96°C for hydrolysis) minimizes side reactions. demonstrates this in a 4-step synthesis .
  • Workup Strategies: Acid-base extraction (e.g., ’s NaOH/HCl protocol) ensures high-purity isolation of the carboxylic acid .

Q. What strategies are effective in resolving contradictory NMR data for pyridine-2-carboxylic acid derivatives?

Methodological Answer:

  • Deuteration Studies: Exchangeable protons (e.g., -COOH) can be identified via D₂O shake tests. ’s ¹H NMR data for 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid excludes exchangeable protons, aiding interpretation .
  • 2D NMR (COSY, HSQC): These techniques clarify coupling patterns and carbon-proton correlations. While not explicitly covered in the evidence, analogous studies (e.g., ’s ³¹P NMR) suggest advanced spectral methods are critical for complex heterocycles .
  • Comparative Analysis: Cross-referencing with published spectra of analogous compounds (e.g., ’s pyridinone derivatives) helps resolve ambiguities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) can be designed using fluorogenic substrates. ’s pharmacological studies (e.g., enzyme inhibition in Examples A–E) provide a template .
  • Cell-Based Assays: Anti-proliferative activity can be tested via MTT assays. describes autophagy induction in prostate cancer cells using pyridinone derivatives, a relevant model for pyridine-carboxylic acid analogs .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like receptors or DNA. ’s patent data (Tables 1–5) suggests such methodologies .

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